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Compound of Interest

Compound Name: Pentyl 4-nitrobenzoate

CAS No.: 14309-42-3

Cat. No.: B3047659

Get Quote

Executive Summary
Pentyl 4-nitrobenzoate (CAS 14309-42-3) serves as a critical reference standard in organic

synthesis and a potential genotoxic impurity (PGI) in pharmaceutical development due to its

nitroaromatic moiety. Precise characterization requires a dual-method approach: Gas

Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for structural

elucidation, and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray

Ionization (ESI) for high-sensitivity trace analysis.

This guide outlines the physicochemical basis for ionization, detailed fragmentation

mechanisms, and validated protocols for the identification and quantification of this compound.

Physicochemical Profile & MS Suitability
Understanding the molecule's physical properties is the first step in designing a robust MS

method.
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Property Value MS Implication

Formula C₁₂H₁₅NO₄
Monoisotopic Mass: 237.1001

Da

Structure
Nitro group (para), Ester

linkage, Pentyl chain

Fragmentation: Driven by nitro-

group instability and ester

cleavage.[1]

Boiling Point ~320°C (Predicted)

GC Suitability: Requires high-

temperature columns (e.g.,

DB-5MS).

LogP ~4.0

LC Suitability: Retains well on

C18; requires high organic

mobile phase.

Method A: GC-MS Analysis (Electron Ionization)
GC-MS is the gold standard for structural confirmation of pentyl 4-nitrobenzoate due to its

volatility and the rich structural information provided by EI fragmentation.

Experimental Protocol
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS or ZB-5MS), 30 m ×

0.25 mm × 0.25 µm.

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Splitless (for trace) or Split (10:1 for purity), 280°C.

Oven Program: 60°C (1 min) → 20°C/min → 300°C (hold 5 min).

Source Temp: 230°C; Quad Temp: 150°C.[2]

Ionization: EI @ 70 eV.[2]

Mechanistic Fragmentation Pathway (EI)
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The EI spectrum of pentyl 4-nitrobenzoate is dominated by alpha-cleavage and

rearrangement reactions driven by the electron-withdrawing nitro group and the flexible pentyl

chain.

Key Diagnostic Ions:

m/z 237 [M]⁺: Molecular ion. Typically low intensity due to the lability of the ester bond.

m/z 167 [M – C₅H₁₀]⁺˙ (McLafferty Rearrangement): The pentyl chain allows for a six-

membered transition state. A gamma-hydrogen transfers to the carbonyl oxygen, leading to

the loss of neutral 1-pentene (70 Da) and formation of the 4-nitrobenzoic acid radical cation.

m/z 150 [M – OC₅H₁₁]⁺ (Base Peak Candidate): Alpha-cleavage adjacent to the carbonyl

carbon results in the loss of the pentylalkoxy radical, yielding the stable 4-nitrobenzoyl cation

(acylium ion).

m/z 104 [150 – NO₂]⁺: The acylium ion further fragments by losing the nitro group (46 Da).

m/z 71 [C₅H₁₁]⁺: The pentyl carbocation, formed by heterolytic cleavage of the C-O bond.

Visualization of Fragmentation Logic
The following diagram illustrates the competing pathways defining the spectral fingerprint.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b3047659/docs?utm_src=pdf-body#technical-guide-advanced-mass-spectrometry-characterization-of-pentyl-4-nitrobenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3047659?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion [M]+.
m/z 237

McLafferty Rearrangement
[4-Nitrobenzoic Acid]+.

m/z 167

- Pentene (C5H10)
(6-membered TS)

Acylium Ion
[4-Nitrobenzoyl]+

m/z 150

- Pentylalkoxy (OC5H11)
(Alpha Cleavage)

Pentyl Cation
[C5H11]+

m/z 71

C-O Cleavage

Phenyl Cation Deriv.
[C6H4-CO]+

m/z 104

- NO2 (46 Da)

Benzyne-like
[C6H4]+
m/z 76

- CO (28 Da)

Click to download full resolution via product page

Caption: Competing fragmentation pathways for Pentyl 4-nitrobenzoate under 70 eV Electron

Ionization.

Method B: LC-MS Analysis (ESI)
For biological matrices or trace impurity analysis (e.g., genotoxic screening), LC-MS with

Electrospray Ionization (ESI) is preferred due to its higher sensitivity and soft ionization

capabilities.

Experimental Protocol
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 × 50 mm, 1.8 µm.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 0.4 mL/min.

Ionization: ESI Positive (+) Mode.

Ionization Physics & Adduct Formation
Unlike EI, ESI produces even-electron ions. Pentyl 4-nitrobenzoate is moderately polar but

lacks a highly basic nitrogen center. Ionization relies on protonation of the carbonyl oxygen or

adduct formation.

[M+H]⁺ (m/z 238.1): Protonated molecule. Intensity may be variable depending on mobile

phase pH.

[M+Na]⁺ (m/z 260.1): Sodium adduct. Often the dominant species in ESI(+) if trace sodium is

present in solvents/glassware.

[M+NH₄]⁺ (m/z 255.1): Ammonium adduct. Prominent if ammonium formate/acetate buffers

are used.

Critical Note on Sensitivity: The nitro group is electron-withdrawing, reducing the basicity of the

ester carbonyl. This can suppress protonation efficiency. Using Ammonium Formate (5-10 mM)

in the mobile phase is recommended to stabilize ionization via the [M+NH₄]⁺ adduct.

Data Interpretation & Diagnostic Tables
Use the following reference table to validate spectral data during analysis.

Table 1: Diagnostic Ion List (EI & ESI)
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m/z (Measured) Ion Identity Origin/Mechanism
Relative
Abundance (Est.)

237 [M]⁺˙ Molecular Ion (EI) < 5% (Weak)

238 [M+H]⁺
Protonated Molecule

(ESI)
Variable

260 [M+Na]⁺ Sodium Adduct (ESI)
High (dominant in

ESI)

167 [C₇H₅NO₄]⁺˙

McLafferty

Rearrangement (Loss

of Pentene)

20-40%

150 [C₇H₄NO₃]⁺
Acylium Ion (Loss of -

OC₅H₁₁)
100% (Base Peak)

104 [C₇H₄O]⁺
Loss of NO₂ from m/z

150
30-50%

76 [C₆H₄]⁺˙
Loss of CO from m/z

104
10-20%

71 [C₅H₁₁]⁺ Pentyl Chain Cation 10-25%

Analytical Workflow & Quality Assurance
To ensure data integrity (Trustworthiness), the following workflow integrates sample preparation

with instrumental validation.

Analysis Path

Sample
Preparation

Dilution
(Acetonitrile)

System Suitability
(Blank/Standard)

GC-MS (EI)
Structural IDHigh Conc.

LC-MS (ESI)
Quant/Trace

Trace/Bio
Data Processing
(XIC Extraction)

Library Match
(NIST)

m/z 238/260
Final Report
(Purity/ID)
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Caption: Integrated workflow for the extraction, separation, and mass spectrometric analysis of

Pentyl 4-nitrobenzoate.

Self-Validating Protocol Checks:
Retention Time Locking: Use a homologous series (e.g., Methyl/Ethyl/Propyl 4-

nitrobenzoate) to verify the elution order. Pentyl should elute after Butyl 4-nitrobenzoate.

Ion Ratio Confirmation: In GC-MS SIM (Selected Ion Monitoring) mode, monitor m/z 150,

167, and 104. The ratio of 167/150 should remain constant (±20%) across the peak width.

Blank Subtraction: Nitrobenzoates can be ubiquitous in lab synthesis environments. Always

run a solvent blank to rule out carryover.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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